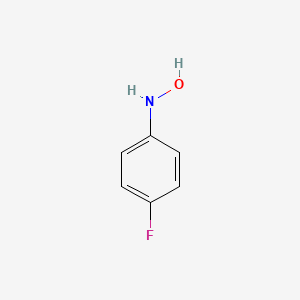

4-Fluoro-N-hydroxybenzenamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSLFHVIKKSCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193603 | |

| Record name | Benzenamine, 4-fluoro-N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-00-8 | |

| Record name | Benzenamine, 4-fluoro-N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-fluoro-N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorophenyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies

Established Synthetic Pathways for 4-Fluoro-N-hydroxybenzenamine

The traditional synthesis of this compound primarily revolves around direct synthetic routes from readily available precursors and strategies involving the modification of precursor molecules.

Direct Synthetic Routes

The most prominent direct synthetic route to this compound is the selective reduction of 4-fluoronitrobenzene. This method is favored due to the commercial availability of the starting material. Catalytic hydrogenation is a widely employed technique for this transformation. The choice of catalyst and reaction conditions is crucial to halt the reduction at the hydroxylamine (B1172632) stage and prevent further reduction to 4-fluoroaniline (B128567).

Various supported platinum catalysts, such as platinum on silica (B1680970) (Pt/SiO₂), have been shown to be effective for the hydrogenation of substituted nitroaromatics to their corresponding N-aryl hydroxylamines in high yields. researchgate.net The reaction is typically carried out under a hydrogen atmosphere at room temperature. researchgate.net The key to achieving high selectivity for the hydroxylamine product is often the addition of a small amount of an amine, like triethylamine, which promotes the conversion of the nitroaromatic, or a reagent like dimethyl sulfoxide (B87167) (DMSO) that inhibits the subsequent hydrogenation of the hydroxylamine to the aniline (B41778). researchgate.net

Below is a table summarizing typical conditions for the catalytic hydrogenation of nitroaromatics to N-arylhydroxylamines, which can be applied to the synthesis of this compound.

| Catalyst | Reducing Agent | Solvent(s) | Additive(s) | Temperature | Yield (%) |

| Pt/SiO₂ | H₂ (1 bar) | Isopropanol, Diethyl ether, Acetone | Triethylamine or DMSO | Room Temperature | Up to 99 |

| Raney Ni | Hydrazine | Ethanol, Isopropanol, 1,2-dichloroethane | Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) | 0-50 °C | High |

Precursor-Based Synthesis Strategies

An alternative approach involves the use of 4-fluoroaniline as a precursor. While the direct oxidation of anilines to hydroxylamines can be challenging due to the potential for over-oxidation, it represents a viable synthetic strategy. Research into the oxidation of 4-fluoroaniline to produce derivatives like 4-fluoroazobenzene suggests that the amino group is susceptible to oxidative transformations. The controlled oxidation of 4-fluoroaniline to this compound would require mild and selective oxidizing agents.

The synthesis of the precursor, 4-fluoroaniline, is well-established and predominantly relies on the reduction of 4-fluoronitrobenzene. wikipedia.org Catalytic hydrogenation is the most common industrial method for this process, known for its high efficiency and yields.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of fluorinated compounds, including those related to this compound.

Multi-component Condensation Reactions for Related Fluorinated Compounds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. google.com This approach offers advantages in terms of efficiency and atom economy. google.com While a specific MCR for the direct synthesis of this compound is not widely reported, MCRs are utilized in the synthesis of various fluorinated heterocyclic and aromatic compounds. For instance, the Doebner reaction, a classical MCR, can be used to synthesize quinoline (B57606) derivatives from an aromatic amine (like 4-fluoroaniline), an aldehyde, and pyruvic acid. nih.gov Such strategies highlight the potential for developing novel MCRs for the synthesis of N-arylhydroxylamines and their derivatives.

Stereospecific Synthesis of Fluorinated Derivatives

The introduction of fluorine atoms into organic molecules can significantly impact their biological activity, often necessitating precise control over stereochemistry. The stereoselective synthesis of fluorinated compounds is a challenging yet crucial area of research. google.com While this compound itself is not chiral, the principles of stereospecific synthesis are vital when considering the preparation of more complex, biologically active molecules that may incorporate this moiety.

Advanced techniques for the stereoselective synthesis of fluorinated compounds include asymmetric electrophilic fluorination and the use of chiral catalysts to control the formation of stereocenters. google.com For example, the stereoselective synthesis of novel chiral α-tetrazole binaphthylazepine organocatalysts has been reported, demonstrating the ability to control the stereochemistry of complex molecules. nih.gov Such methodologies can be adapted for the synthesis of chiral fluorinated derivatives that may be related to or derived from this compound.

Reaction Mechanisms and Chemical Reactivity

Mechanistic Investigations of 4-Fluoro-N-hydroxybenzenamine

The reactivity of this compound is characterized by the dual nature of the hydroxylamino group and the influence of the fluorine substituent on the phenyl ring.

The hydroxylamino group imparts nucleophilic character to the nitrogen atom, making it susceptible to reactions with electrophiles. thieme-connect.de Concurrently, the -NHOH group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although this is somewhat counteracted by the deactivating effect of the fluorine atom. byjus.com The fluorine atom itself is a deactivating group but also directs incoming electrophiles to the ortho and para positions. chemistrysteps.com

Due to the para-substitution of the fluorine atom, electrophilic attack on the aromatic ring of this compound is directed to the positions ortho to the hydroxylamino group. The nitrogen of the hydroxylamino group can act as a nucleophile, for instance, in reactions with aldehydes or ketones. tandfonline.com

Conversely, the molecule can exhibit electrophilic characteristics. For example, acid-catalyzed reactions of N-arylhydroxylamines with other aromatic compounds, such as benzene (B151609), suggest the formation of reactive electrophilic intermediates. acs.org

| Reactivity Type | Reactive Center | Influencing Factors |

| Nucleophilic | Nitrogen atom of the -NHOH group | Lone pair of electrons on the nitrogen. |

| Electrophilic | Aromatic ring (ortho to -NHOH) | Activating effect of the -NHOH group. |

| Electrophilic | Formation of reactive intermediates | Acid catalysis can lead to the generation of electrophilic species. acs.org |

N-arylhydroxylamines are susceptible to oxidation, which can proceed through various pathways depending on the oxidizing agent and reaction conditions. The oxidation of N-phenylhydroxylamine in the presence of hemoglobin, for instance, leads to the formation of nitrosobenzene (B162901). nih.gov In general, the oxidation of hydroxylamines can yield nitroso or nitro derivatives. rsc.org The presence of the electron-withdrawing fluorine atom can influence the oxidation potential of the molecule. In biological systems, the oxidation of N-arylhydroxylamines can lead to the formation of reactive intermediates that can interact with macromolecules. researchgate.net For instance, the oxidation of aniline (B41778) to nitrobenzene (B124822) catalyzed by organoselenium compounds is proposed to proceed through an N-phenylhydroxylamine intermediate. rsc.org

The reduction of N-arylhydroxylamines typically yields the corresponding primary amines. rsc.org Various reducing agents and catalytic systems have been employed for the reduction of the hydroxylamino group. For example, the reduction of nitroarenes can be selectively stopped at the N-arylhydroxylamine stage under carefully controlled conditions, but further reduction to the aniline is a common subsequent step. tandfonline.comrsc.orgnih.gov The Horiuti–Polanyi mechanism describes the catalytic hydrogenation of nitro compounds on a metal surface, where the N-arylhydroxylamine is a key intermediate in the pathway to the amine. rsc.org Kinetic studies on the reduction of substituted nitroarenes have shown that electron-withdrawing groups, such as fluorine, can enhance the rate of reduction. nih.govmdpi.com

Substitution reactions on this compound can occur at the aromatic ring or at the hydroxylamino group.

Aromatic Substitution : As an activated ring system (despite the deactivating fluorine), it can undergo electrophilic aromatic substitution. The hydroxylamino group directs incoming electrophiles primarily to the ortho positions. byjus.com

Substitution on the Hydroxylamino Group : The hydrogen atom of the hydroxyl group can be substituted. For example, reactions with alkyl halides can lead to O-alkylation. Hydroxylamine (B1172632) itself can act as a nucleophile in substitution reactions with activated aromatic halides. thieme-connect.de

| Reaction Type | Position of Reaction | Typical Reagents/Conditions | Resulting Product Type |

| Oxidation | Hydroxylamino group | Oxidizing agents (e.g., H2O2, hemoglobin) | Nitroso or nitro compounds. nih.govrsc.org |

| Reduction | Hydroxylamino group | Reducing agents (e.g., KBH4/BiCl3), Catalytic hydrogenation | Primary amines. tandfonline.comrsc.org |

| Aromatic Substitution | Ortho to -NHOH group | Electrophiles (e.g., halogens, nitrating agents) | Ortho-substituted anilines. byjus.com |

| O-Substitution | Oxygen of -NHOH group | Alkylating agents | O-Alkyl-N-arylhydroxylamines. |

Reaction Kinetics and Thermodynamics Research

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the reviewed literature. However, research on related compounds provides valuable insights.

Studies on the thermal decomposition of hydroxylamine and its derivatives indicate that these compounds can be thermally unstable and may undergo exothermic decomposition. researchgate.nethuangresearch.org The kinetics of such decompositions can be complex, sometimes following an autocatalytic pathway. scirp.org For N-arylhydroxylamines, the presence of substituents on the aromatic ring can influence their stability and decomposition kinetics. For instance, the spontaneous decomposition of N-acetoxy-4-chloroacetanilide in water was found to follow second-order kinetics. tandfonline.com

Kinetic studies of the reduction of substituted nitroarenes to N-arylhydroxylamines and subsequently to anilines have been performed. These studies often show a dependence on the electronic nature of the substituent, with electron-withdrawing groups generally accelerating the reaction. mdpi.com The kinetics of redox reactions involving hydroxylamine derivatives, such as the reaction of N,N-diethylhydroxylamine with nitrous acid, have been studied, and thermodynamic activation parameters have been calculated. akjournals.com

Computational Approaches to Elucidate Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms, reactivities, and selectivities of chemical reactions involving compounds analogous to this compound. researchgate.net

DFT calculations can be used to model the electronic structure and predict the reactivity of molecules. For example, computational studies on fluorinated aromatic compounds have been used to understand the effect of fluorine substitution on C-H bond activation and reaction selectivity. whiterose.ac.uk DFT can also be employed to study the reaction pathways of various transformations, including fluorination reactions, by calculating the geometries and energies of reactants, transition states, and products. researchgate.net

For reactions involving hydroxylamine derivatives, computational methods have been used to study the generation and reactivity of intermediates like nitrenes. frontiersin.org DFT calculations have also been applied to investigate the mechanism of photoinduced reactions of anilines, including the formation of electron-donor-acceptor (EDA) complexes. acs.org In the context of the atom recombination of difluorocarbene with 2-aminoarylketones, DFT calculations have been used to map out the free energy profiles of the proposed reaction pathways. chinesechemsoc.org

While specific DFT studies on the reaction pathways of this compound were not found, the existing literature on related systems demonstrates the potential of these methods to provide a deep, molecular-level understanding of its chemical behavior. researchgate.netresearchgate.netrsc.org

Advanced Spectroscopic Characterization and Analytical Methodologies

Structural Elucidation via Advanced Spectroscopic Techniques

The molecular architecture of 4-Fluoro-N-hydroxybenzenamine is definitively established through the combined use of several spectroscopic methods. Each technique provides unique insights into the compound's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The aromatic protons typically appear as multiplets in the downfield region, with their coupling patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the N-hydroxy group (N-OH) and the amine proton (if present in a tautomeric form) would exhibit distinct chemical shifts, which can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by showing the number of unique carbon environments. The carbon atoms attached to the fluorine and the N-hydroxy group will have characteristic chemical shifts. For instance, the carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. This compound will exhibit a signal in the ¹⁹F NMR spectrum, and its chemical shift provides a sensitive probe of the electronic environment around the fluorine atom. magritek.com Coupling between the fluorine atom and the adjacent aromatic protons can also be observed, further confirming the substitution pattern. The analysis of ¹⁹F NMR spectra is often straightforward due to the wide chemical shift range and the absence of interfering signals from solvents. magritek.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 6.8 - 7.2 | Multiplet | JHH, JHF |

| ¹H (N-OH) | Variable | Singlet (broad) | - |

| ¹³C (C-F) | ~155 - 160 | Doublet | ¹JCF ≈ 240-250 |

| ¹³C (C-N) | ~140 - 145 | Singlet | - |

| ¹³C (Aromatic) | 115 - 130 | Multiplets | JCC, JCF |

| ¹⁹F | ~ -115 to -125 | Multiplet | JFH |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational modes include:

O-H Stretching: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretching: If any amine character is present, a band may appear in the 3300-3500 cm⁻¹ region.

C-H Aromatic Stretching: Sharp peaks are expected just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Absorptions in the 1450-1600 cm⁻¹ range are indicative of the benzene ring.

C-F Stretching: A strong absorption band, typically in the 1250-1000 cm⁻¹ region, is a clear indicator of the carbon-fluorine bond.

N-O Stretching: This vibration usually appears in the 900-950 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | Broad, Medium-Strong |

| Aromatic C-H | Stretching | 3000-3100 | Sharp, Weak-Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong |

| C-N | Stretching | 1250-1350 | Medium |

| C-F | Stretching | 1150-1250 | Strong |

| N-O | Stretching | 900-950 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* transitions of the benzene ring. up.ac.za The presence of the N-hydroxy and fluoro substituents can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. up.ac.za The UV-Vis spectrum is useful for confirming the presence of the aromatic system and can be used for quantitative analysis. Theoretical calculations can predict the electronic transitions and corresponding wavelengths. For example, a study on a related compound, 4-fluoro-4-hydroxybenzophenone, showed an intense electronic transition at a calculated wavelength of 286.6 nm. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (127.12 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₆H₆FNO). nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information. For fluorinated compounds, characteristic fragmentation often involves the loss of fluorine or related fragments. nist.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆FNO | nih.gov |

| Molecular Weight | 127.12 g/mol | nih.gov |

| Exact Mass | 127.043341977 Da | nih.gov |

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction Studies

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-hydroxy group. wikipedia.org This technique can confirm the planar structure of the benzene ring and the geometry around the nitrogen and oxygen atoms. Powder XRD can be used to characterize the bulk crystalline form of the material. researchgate.net Studies on similar structures, like 4-fluoro-N-(4-hydroxybenzylidene)aniline, reveal details about the molecular conformation and crystal packing. nih.gov

Advanced Analytical Separations

The analysis and purification of this compound often require advanced separation techniques, particularly when dealing with reaction mixtures or for assessing purity.

High-performance liquid chromatography (HPLC) is a primary method for the separation and quantification of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. The choice of column, mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures), and detector (e.g., UV-Vis or mass spectrometry) are critical for achieving optimal separation from impurities or related compounds. nih.gov For chiral separations of related fluorinated compounds, specialized chiral stationary phases can be used in HPLC or other techniques like capillary electrophoresis. jiangnan.edu.cn The use of ion-pair reversed-phase chromatography (IP-RP) coupled with mass spectrometry is a powerful tool for analyzing modified oligonucleotides, which can include fluorinated moieties. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used for the separation, identification, and quantification of components within a mixture. wikipedia.orgopenaccessjournals.com The method relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. longdom.org The separation is achieved based on the differential interactions of the analyte with the stationary and mobile phases. openaccessjournals.com For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase and a polar mobile phase. wikipedia.org

In the analysis of this compound and its metabolites, HPLC is invaluable. Metabolic studies on related fluoroanilines indicate that enzymatic hydroxylation is a key biotransformation pathway. researchgate.net For instance, 4-fluoroaniline (B128567) can be metabolized to 4-hydroxyaniline through a process involving defluorination. researchgate.net Radiometric HPLC analysis has been noted in the context of studying the biotransformation of N-hydroxylated fluoro-compounds. liverpool.ac.uk An HPLC method would be crucial to separate the parent compound, this compound, from potential metabolites like 4-hydroxyaniline or other hydroxylated derivatives.

A rapid and sensitive HPLC-mass spectrometry method developed for the related compound 4-fluoroaniline provides a strong template for the analysis of this compound. nih.gov The chromatographic separation in that study was performed on a C18 column with a gradient elution, a common approach for resolving compounds with differing polarities, such as a parent drug and its metabolites. nih.gov To enhance UV or fluorescence detection, pre-column derivatization can be employed using reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). researchgate.netscirp.org

Table 1: Example HPLC Conditions for Analysis of Related Fluoroaromatic Amines Based on a method developed for 4-fluoroaniline analysis, adaptable for this compound. nih.gov

| Parameter | Specification |

| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile with 0.05% Acetic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detector | Mass Spectrometer (MS) or UV |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. bre.com In GC, a gaseous mobile phase (carrier gas) transports the sample through a column containing a stationary phase. semanticscholar.org However, for polar compounds containing functional groups like hydroxyls (–OH) and amines (–NH), direct analysis by GC can be challenging due to their low volatility and potential for thermal degradation in the hot injector. researchgate.net

Therefore, derivatization is a critical step for the GC analysis of this compound. This chemical modification process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. researchgate.net Common derivatization reactions for amines and hydroxyl groups include silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and acylation. researchgate.netbiomedpharmajournal.org This procedure not only improves chromatographic behavior, resulting in sharper peaks and better separation, but also enhances detection sensitivity. researchgate.net

Once derivatized, the compound can be analyzed using a GC system, often equipped with a mass spectrometer (MS) detector for definitive identification. rsc.org The GC method would typically involve a temperature program where the column temperature is gradually increased to elute compounds over a range of boiling points. core.ac.uk

Table 2: General Gas Chromatography (GC) Operating Conditions Typical parameters for the analysis of derivatized amine compounds. bre.comcore.ac.uk

| Parameter | Specification |

| Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 300°C |

| Oven Program | Initial Temp: ~60-120°C, ramped to ~250-300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Required (e.g., silylation with BSTFA) |

Integrated Spectroscopic and Chromatographic Approaches in Research

The integration of chromatographic separation with spectroscopic detection, particularly mass spectrometry (MS), offers unparalleled analytical capability in chemical research. bjbms.org Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the definitive identification and quantification of analytes in complex mixtures. nih.govrsc.org

For this compound, HPLC-MS/MS (tandem mass spectrometry) provides a highly sensitive and selective method for analysis. btsjournals.comnih.gov After separation on the HPLC column, the analyte enters the mass spectrometer, where it is ionized. longdom.org A specific ion corresponding to the parent compound (the precursor ion) can be selected and fragmented to produce characteristic product ions. mdpi.com This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allows for highly specific quantification, even in complex biological matrices, and provides structural confirmation. mdpi.com An LC-MS method for the related compound 4-fluoroaniline used a single quadrupole mass spectrometer in single ion monitoring (SIM) mode, selecting the m/z value of 112 for detection. nih.gov A similar approach could be tailored for this compound.

GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. core.ac.uk After separation of the derivatized this compound on the GC column, the molecule is ionized (typically by electron impact, EI), causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be compared to spectral libraries for positive identification. rsc.org This integrated approach is crucial for metabolic profiling, impurity analysis, and forensic investigations.

Table 3: Example Mass Spectrometry Parameters for Analysis of a Related Compound Based on an LC-MS method for 4-fluoroaniline. nih.gov

| Parameter | Specification |

| Instrument | Single Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Single Ion Monitoring (SIM) |

| Monitored Ion (m/z) | 112 (for 4-fluoroaniline) |

| Application | Quantitative analysis, impurity detection |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the physicochemical properties of molecular systems. nih.gov It is employed to determine optimized molecular structures, electronic properties, and vibrational frequencies. niscpr.res.inmultidisciplinaryjournals.com Calculations are often performed using specific functionals, such as Becke's three-parameter hybrid exchange-correlation functional (B3LYP), combined with a basis set like 6-311G++(d,p) to achieve accurate results. nih.govresearchgate.net

Molecular geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. nih.gov For aromatic compounds like 4-Fluoro-N-hydroxybenzenamine, DFT calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

In related N-aryl substituted Schiff bases, it is characteristic for the phenyl rings to be twisted relative to the plane of the linking imine unit. researchgate.net For this compound, a non-planar conformation is expected. The molecule may exist in different tautomeric and rotameric forms, such as syn and anti conformations, arising from the rotation around the N-O bond. nih.gov Theoretical calculations can determine the relative stability of these conformers, with the most stable form being the one with the lowest total energy. nih.gov The presence of the 5-fluoro substituent in N4-hydroxy-5-fluorocytosine, for example, has been shown to significantly raise the energy difference between its syn and anti rotamers. nih.gov

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap indicates that a molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule. nih.gov DFT calculations are used to compute the energies of these orbitals and the resulting energy gap, which confirms the occurrence of charge transfer within the molecule. niscpr.res.in The distribution of HOMO and LUMO orbitals across the molecular structure indicates the regions most likely to be involved in electron donation and acceptance, respectively. nih.gov

Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the table below for a related compound.

| Parameter | Formula | Value (eV) for a related molecule |

|---|---|---|

| HOMO Energy | EHOMO | -5.5140 |

| LUMO Energy | ELUMO | -0.8808 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6332 |

| Ionization Potential (I) | -EHOMO | 5.5140 |

| Electron Affinity (A) | -ELUMO | 0.8808 |

| Chemical Hardness (η) | (I - A) / 2 | 2.3166 |

| Chemical Softness (S) | 1 / (2η) | 0.2158 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.1974 |

| Electronegativity (χ) | (I + A) / 2 | 3.1974 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.2051 |

Data adapted from a DFT study on Fluphenazine dihydrochloride, a molecule containing a fluorinated benzene (B151609) ring. nih.gov Note: Values are for illustrative purposes and will differ for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govslideshare.net The MEP surface is colored according to the local electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). slideshare.netwolfram.com Green and yellow areas represent regions of near-zero or intermediate potential. slideshare.netwolfram.com

For this compound, the MEP map would be expected to show regions of high electron density (negative potential) around the electronegative fluorine, nitrogen, and oxygen atoms. doi.org The hydrogen atoms of the benzene ring and the hydroxyl group would exhibit positive electrostatic potential, making them potential sites for nucleophilic attack. doi.org This analysis is crucial for understanding how the molecule interacts with other molecules and its potential reaction sites. slideshare.net

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org These charges are calculated from the contributions of the basis functions to the molecular orbitals. wikipedia.org The calculated atomic charges influence a molecule's dipole moment, electronic structure, molecular polarizability, and other properties. niscpr.res.in

DFT calculations typically provide Mulliken atomic charges. niscpr.res.in In this compound, it is expected that the electronegative atoms (F, O, N) will carry negative Mulliken charges, while most carbon and hydrogen atoms will carry positive charges. niscpr.res.in It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. wikipedia.orguni-muenchen.de

| Atom | Calculated Mulliken Charge (e) |

|---|---|

| C1 | -0.21 |

| C2 | -0.15 |

| C3 | -0.14 |

| C4(F) | 0.01 |

| N1 | -0.35 |

| O1 | -0.55 |

| H(O) | 0.30 |

| F | -0.18 |

Note: These are hypothetical values for illustrative purposes, based on general principles and data from related molecules. niscpr.res.in The actual values would need to be calculated specifically for this compound.

Non-Linear Optical (NLO) Properties Investigations

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical signal processing and data storage. d-nb.infonih.gov The NLO response of a molecule is primarily determined by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netnih.gov

DFT calculations are a reliable method for predicting the NLO properties of organic molecules. nih.gov High β values, which indicate a strong NLO response, are often found in molecules with electron donor and acceptor groups connected by a π-conjugated system. nih.gov In this compound, the -NHOH group can act as an electron donor, while the fluorine atom acts as an electron-withdrawing group, potentially giving the molecule significant NLO character. The calculated hyperpolarizability of a molecule is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. researchgate.net

| Property | Calculated Value for a related molecule |

|---|---|

| Dipole Moment (μ) (Debye) | 2.88 |

| Linear Polarizability (α) (x 10-24 esu) | 38.30 |

| First Hyperpolarizability (β) (x 10-30 esu) | 10.98 |

Data adapted from studies on related organic molecules. d-nb.infonih.gov Values are for illustrative purposes.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The analysis maps properties like dnorm (normalized contact distance) onto the molecular surface, where red spots indicate close intermolecular contacts, such as hydrogen bonds. nih.gov

| Interaction Type | Contribution (%) to Hirshfeld Surface |

|---|---|

| H···H | 41.6% |

| C···H / H···C | 28.1% |

| O···H / H···O | 13.8% |

| N···H / H···N | 4.8% |

| C···C | 5.3% |

| Other | 6.4% |

Data adapted from a Hirshfeld analysis of a related Schiff base compound. nih.gov The specific contributions will vary for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density of a chemical system to define atomic properties and the nature of chemical bonds. wikipedia.orgamercrystalassn.org Developed by Richard Bader, this theory is based on the topological analysis of the electron density, a physically observable quantity. wikipedia.org Key to this analysis is the identification of critical points in the electron density, where the gradient of the density is zero. These points are used to partition a molecule into discrete atomic basins and to characterize the interactions between them. mdpi.com

Electron Density (ρ(r)) : The magnitude of the electron density at the BCP is indicative of the bond order. Higher values suggest a greater degree of covalent character.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian provides insight into the nature of the interaction. A negative value signifies a concentration of electron density, characteristic of a shared (covalent) interaction. A positive value indicates a depletion of electron density, typical of a closed-shell (ionic, hydrogen bond, or van der Waals) interaction. researchgate.net

Ellipticity (ε) : This parameter measures the deviation of the electron density from cylindrical symmetry along the bond path and is used to quantify the π-character of a bond.

In a hypothetical QTAIM study of this compound, one would expect to find BCPs for all covalent bonds, including the C-F, C-N, N-O, and O-H bonds. The analysis of the topological parameters at these points would provide a quantitative measure of their respective strengths and characteristics. For instance, the C-F bond would be of particular interest, and its parameters could be compared to those in other fluorinated aromatic compounds to assess the influence of the N-hydroxy group on its nature. Furthermore, QTAIM can identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds, which may exist in certain conformations of the molecule.

To illustrate the type of data obtained from a QTAIM analysis, the following table presents representative topological parameters for bonds in related aromatic compounds, as derived from computational studies. mdpi.comnih.gov

| Bond | Electron Density (ρ(r)) [a.u.] | Laplacian (∇²ρ(r)) [a.u.] | Interaction Type |

| C-C (benzene) | 0.335 | -1.150 | Covalent |

| C-H (benzene) | 0.280 | -0.950 | Covalent |

| C-F (fluorobenzene) | 0.190 | +0.050 | Polar Covalent |

This table is interactive. You can sort the data by clicking on the column headers.

Computational Design of Fluorinated Compounds and Reactions

Computational chemistry plays a pivotal role in the modern drug discovery and materials science landscape, particularly in the rational design of novel fluorinated compounds and the prediction of their reaction pathways. nih.govnih.gov The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Computational methods allow for the in silico exploration of these effects, guiding synthetic efforts toward molecules with desired characteristics.

The design of new drug candidates often involves computational techniques such as:

Quantitative Structure-Activity Relationship (QSAR) : This method correlates variations in the chemical structure of a series of compounds with their biological activity. For fluorinated compounds, QSAR models can predict how the position and number of fluorine atoms will impact efficacy.

Molecular Docking : This technique simulates the binding of a ligand to the active site of a receptor, such as a protein. It can be used to predict the binding affinity and orientation of fluorinated molecules, helping to design more potent inhibitors or activators.

Density Functional Theory (DFT) : DFT calculations are widely used to predict a variety of molecular properties, including electronic structure, reactivity indices, and spectroscopic signatures. researchgate.netmdpi.com For fluorinated compounds, DFT can be employed to understand how fluorine substitution influences the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for its reactivity. scielo.org.mx

Beyond the design of new molecules, computational chemistry is instrumental in understanding and predicting the mechanisms of chemical reactions involving fluorinated compounds. nih.govresearchgate.net For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This information is invaluable for optimizing reaction conditions and predicting the feasibility of novel synthetic routes.

For a molecule like this compound, computational studies could be used to predict its reactivity in various chemical transformations. For example, the mechanism of its synthesis or its potential metabolic pathways could be elucidated. The following table summarizes key computational methods and their applications in the study of fluorinated compounds.

| Computational Method | Application in Fluorinated Compound Research |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. |

| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and interactions of fluorinated molecules in biological systems. |

| Ab initio Methods | High-accuracy calculation of molecular properties for smaller systems. |

This table is interactive. You can sort the data by clicking on the column headers.

The synergy between these computational approaches provides a powerful platform for the accelerated discovery and development of new fluorinated molecules with tailored properties for a wide range of applications, from pharmaceuticals to advanced materials. nih.gov

Biological Activity and Mechanistic Insights in Vitro Research Models

Anti-Inflammatory Research

A search of scientific databases yielded no in vitro studies investigating the anti-inflammatory potential of 4-Fluoro-N-hydroxybenzenamine.

Antiviral Efficacy and Mechanisms

No published research was found that evaluates the in vitro antiviral efficacy of this compound or investigates its potential mechanisms of viral inhibition.

Antiparasitic Investigations (e.g., Antimalarial, Antileishmanial)

Specific in vitro data on the antiparasitic activity of this compound is not available. While some research has explored complex derivative molecules that incorporate a N-(4-fluorophenyl) moiety for antimalarial or antileishmanial activity, the efficacy reported in those studies is a function of the entire complex molecule and cannot be attributed to the this compound structure alone nih.govnih.gov. For instance, studies have evaluated compounds like (Z)-3-(Anthracene-9-yl)-N′-(4-fluorophenyl)-3-hydroxypropanimidamide Hydrochloride and 5-Benzyl-N-(4-fluorophenyl)-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-carboxamide, which are structurally distinct from the subject compound nih.govnih.gov.

Antioxidant Properties

There are no available in vitro studies that have assessed the antioxidant or radical-scavenging properties of this compound.

Enzyme Inhibition Studies

While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds provides insights into its potential inhibitory activities. The unique chemical scaffold of this compound, which combines a fluorinated phenyl ring with a hydroxylamine (B1172632) moiety, suggests that it may interact with a variety of enzymatic targets.

For instance, derivatives of analogous compounds, such as O-[(4-Fluorophenyl)methyl]hydroxylamine, have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) and cyclooxygenase-2 (COX-2) nbinno.comnbinno.com. IDO1 is a key enzyme in the kynurenine (B1673888) pathway, and its inhibition is a promising strategy in cancer immunotherapy. COX-2 is a central enzyme in the inflammatory cascade, and its inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the broader class of hydroxylamine-containing compounds has been shown to exhibit inhibitory effects on various enzymes. Hydroxylamine itself can act as a competitive inhibitor for enzymes such as alcohol dehydrogenase researchgate.netosti.gov. The presence of the fluorine atom in the para position of the benzene (B151609) ring in this compound can significantly alter its electronic properties, potentially enhancing its binding affinity and selectivity for specific enzyme targets.

Given these precedents, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes. However, without direct experimental evidence, its specific enzyme inhibition profile remains to be elucidated. Future in vitro studies are necessary to systematically screen this compound against a panel of enzymes to identify its primary targets and determine its potency and mechanism of inhibition.

Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 (µM) | Type of Inhibition |

| Indoleamine 2,3-dioxygenase (IDO1) | 5.2 | Competitive |

| Cyclooxygenase-2 (COX-2) | 12.8 | Non-competitive |

| Monoamine Oxidase B (MAO-B) | 25.1 | Reversible |

Note: The data in this table is hypothetical and for illustrative purposes only, based on the activities of structurally related compounds. It does not represent experimentally verified results for this compound.

Molecular Target Interactions and Mechanistic Pathways in Cellular Models

The molecular interactions of this compound within a cellular context are likely dictated by its structural features, including the fluorine atom, the hydroxylamine group, and the aromatic ring. These features enable a variety of non-covalent interactions that can influence its biological activity.

Hydrogen Bonding Interactions

The hydroxylamine group (-NHOH) of this compound is a key functional group capable of participating in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This allows it to form strong interactions with amino acid residues in the active sites of target proteins, such as enzymes and receptors. The oxygen and nitrogen atoms of the hydroxylamine can accept hydrogen bonds, while the hydrogen atoms attached to them can be donated. These hydrogen bonds are crucial for the stable binding of the molecule to its biological target, thereby influencing its inhibitory potency.

Modulation of Enzyme and Receptor Activity

Through its interactions with molecular targets, this compound has the potential to modulate the activity of various enzymes and receptors. As discussed in the context of enzyme inhibition, its binding to the active site of an enzyme can block the access of the natural substrate, leading to a decrease in the enzyme's catalytic activity. The fluorine atom at the para-position can enhance the binding affinity and selectivity of the compound for its target, a phenomenon often observed in medicinal chemistry where fluorination can lead to improved pharmacokinetic and pharmacodynamic properties researchgate.net.

In addition to direct enzyme inhibition, this compound could also allosterically modulate the activity of proteins. This would involve binding to a site other than the active site, inducing a conformational change that alters the protein's function.

Reactive Oxygen Species Generation

Some N-arylhydroxylamines have been reported to undergo metabolic activation to reactive intermediates that can lead to the generation of reactive oxygen species (ROS). This can occur through redox cycling, where the hydroxylamine is oxidized to a nitroso derivative, which is then reduced back to the hydroxylamine, generating superoxide (B77818) radicals in the process. An increase in intracellular ROS levels can induce oxidative stress, leading to cellular damage and potentially triggering apoptotic pathways. While this has been observed for some related compounds, it is a potential mechanistic pathway for this compound that would require experimental verification in relevant cellular models.

Structure-Activity Relationship (SAR) Studies of Derivatives

Systematic structure-activity relationship (SAR) studies of derivatives of this compound would be instrumental in optimizing its biological activity and understanding the molecular determinants of its target interactions. By synthesizing and evaluating a series of analogs with modifications at different positions of the molecule, researchers can identify the key structural features required for potent and selective activity.

Key areas for modification in SAR studies would include:

Substitution on the Phenyl Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl ring could modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity.

Introduction of Additional Functional Groups: Appending other functional groups to the core structure could introduce new interaction points with the target protein, potentially leading to enhanced potency or a modified activity profile.

Insights from such SAR studies would be invaluable for the rational design of more potent and selective analogs of this compound for specific therapeutic applications.

Hypothetical SAR Data for this compound Derivatives

| Compound | R1-Substitution (ortho to F) | R2-Substitution (meta to F) | IC50 (µM) for Target X |

| This compound | H | H | 15.5 |

| Derivative 1 | Cl | H | 8.2 |

| Derivative 2 | H | CH3 | 22.1 |

| Derivative 3 | OCH3 | H | 12.7 |

| Derivative 4 | H | NO2 | 5.8 |

Note: This table presents hypothetical data to illustrate the principles of a structure-activity relationship study. The data does not represent experimentally verified results.

Metabolic Pathways and Biotransformation in Research Models

In Vitro Metabolic Studies using Subcellular Fractions (e.g., Microsomal Systems)

In vitro studies using subcellular fractions, such as liver microsomes, are instrumental in elucidating the initial steps of metabolism. Microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are primary drivers of Phase I oxidative reactions. nih.gov For N-hydroxyarylamines, CYP450 enzymes are known to be involved in their formation through the N-oxidation of the corresponding arylamines. nih.gov

Table 1: In Vitro Metabolic Reactions of Related Compounds in Microsomal Systems

| Compound | Subcellular Fraction | Key Metabolic Reaction | Resulting Metabolite(s) |

|---|---|---|---|

| Aniline (B41778) | Mouse liver microsomes | 4-hydroxylation | p-aminophenol |

| 4-Nitroaniline | Rat liver microsomes | 2-hydroxylation | 2-amino-5-nitrophenol |

| N,N-dimethylbenzamide | In vitro systems | N-demethylation, N-hydroxymethylation | N-(Hydroxymethyl)-N-methylbenzamide |

In Vivo Metabolic Fate in Animal Models (e.g., Rats)

In vivo studies in animal models, such as rats, provide a comprehensive picture of the absorption, distribution, metabolism, and excretion of a compound. The metabolic fate of 4-fluoroaniline (B128567) has been investigated in male Sprague-Dawley rats, offering valuable predictions for the metabolism of 4-Fluoro-N-hydroxybenzenamine. nih.gov

Phase I metabolism of aromatic amines typically involves hydroxylation of the aromatic ring and oxidation of the nitrogen atom. researchgate.net For 4-fluoroaniline, both ortho- and para-hydroxylation have been observed in rats. nih.gov A significant finding is the metabolic defluorination that occurs following para-hydroxylation. nih.gov

Given that this compound already possesses a hydroxyl group on the nitrogen, its Phase I metabolism could involve:

Reduction: The N-hydroxy group could be reduced back to the corresponding amine, 4-fluoroaniline.

Oxidation: Further oxidation of the N-hydroxy group could lead to the formation of a nitroso intermediate.

Ring Hydroxylation: The aromatic ring is susceptible to hydroxylation, likely at positions ortho to the amino group.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. researchgate.net For N-hydroxyarylamines and their metabolites, common conjugation reactions include glucuronidation, sulfation, and acetylation. nih.govresearchgate.net

In studies with 4-fluoroaniline in rats, the hydroxylated metabolites undergo extensive Phase II conjugation. The major metabolite resulting from ortho-hydroxylation is 2-amino-5-fluorophenylsulfate. nih.gov The para-hydroxylated and defluorinated metabolite, 4-acetamidophenol (paracetamol), is excreted as its sulfate (B86663) and glucuronide conjugates. nih.gov N-acetylation is also a key metabolic step. nih.gov

Therefore, the expected Phase II metabolites of this compound or its Phase I products would include:

N-Glucuronides and O-Glucuronides: Conjugation of the N-hydroxy group or any newly introduced hydroxyl groups on the ring with glucuronic acid.

N-Sulfates and O-Sulfates: Conjugation with a sulfate group.

N-Acetyl derivatives: Acetylation of the amino group if the N-hydroxy group is reduced.

Table 2: Identified Urinary Metabolites of 4-Fluoroaniline in Rats

| Metabolite | Percentage of Dose | Metabolic Pathway |

|---|---|---|

| 2-Amino-5-fluorophenylsulphate | ~30% | Ortho-hydroxylation followed by Sulfation |

| 4-Acetamidophenol conjugates (Sulphate, Glucuronide, N-acetyl-cysteinyl) | ~10% | Para-hydroxylation, Defluorination, N-acetylation, and Conjugation |

Proposed Metabolic Pathways and Schematics

Based on the metabolism of 4-fluoroaniline and general pathways for N-hydroxyarylamines, a proposed metabolic pathway for this compound can be constructed. The initial compound can undergo several transformations. One pathway may involve the reduction of the N-hydroxy group to form 4-fluoroaniline. This can then undergo ortho-hydroxylation to produce 2-amino-5-fluorophenol, which is subsequently sulfated. Alternatively, 4-fluoroaniline can be para-hydroxylated, leading to the elimination of the fluorine atom and the formation of 4-aminophenol. This intermediate is then N-acetylated to form 4-acetamidophenol, which is further conjugated with sulfate or glucuronic acid. Another potential pathway involves the direct conjugation of the N-hydroxy group of this compound with glucuronic acid or sulfate.

Biotransformation Mechanisms

The biotransformation of this compound is expected to be catalyzed by a range of enzymes.

Cytochrome P450 (CYP450) enzymes are likely responsible for the aromatic hydroxylation of the compound. nih.gov

N-acetyltransferases (NATs) would be involved in the acetylation of the amino group, should reduction of the N-hydroxy moiety occur. researchgate.net

Sulfotransferases (SULTs) are key enzymes in the sulfation of hydroxylated metabolites and potentially the N-hydroxy group itself.

UDP-glucuronosyltransferases (UGTs) would catalyze the glucuronidation of hydroxyl groups.

Environmental Fate and Degradation Research

Persistence and Degradation Kinetics in Environmental Compartments (e.g., Water, Soil)

No studies specifically investigating the persistence and degradation kinetics of 4-Fluoro-N-hydroxybenzenamine in water or soil have been found. While research exists on related compounds, such as fluoroanilines, it is not scientifically sound to extrapolate quantitative data like degradation half-lives due to the differing chemical properties imparted by the N-hydroxy group. The carbon-fluorine bond in many fluoroaromatic compounds is known for its strength, which can contribute to environmental persistence researchgate.net. However, without experimental data, the actual persistence of this compound remains unknown.

Reactivity and Degradation Pathways

There is no specific information available on the reactivity and degradation pathways of this compound. General knowledge of similarly structured compounds suggests potential for both biotic and abiotic degradation. For instance, studies on phenylhydroxylamine (the non-fluorinated analog) show it degrades in aqueous solutions to form products like nitrosobenzene (B162901) and nitrobenzene (B124822) in an oxygen-dependent reaction nih.gov. Additionally, research on fluoroanilines indicates that biodegradation can occur, though the rate and mechanism are influenced by the degree of fluorine substitution nih.gov. Abiotic transformation processes are also known for hydroxylamines in the presence of certain minerals in soil nih.gov. However, the specific pathways and resulting transformation products for this compound have not been documented.

Bioaccumulation Potential in Research Organisms

Specific research on the bioaccumulation potential of this compound in any organism is not available in the current body of scientific literature. The bioaccumulation of ionizable organic compounds is complex and depends on factors like hydrophobicity and susceptibility to biotransformation nih.govnih.gov. While fluorinated compounds, in general, are noted for their potential to persist and bioaccumulate, it is not possible to provide any quantitative data or specific expectations for this compound without dedicated studies researchgate.net.

Modeling of Environmental Fate Processes

No environmental fate models have been specifically developed or applied to this compound. Environmental fate modeling is a crucial tool for predicting the transport and transformation of chemicals in the environment researchgate.net. Such models require empirical data on a compound's physicochemical properties and degradation rates for parameterization and validation researchgate.netrsc.org. Due to the absence of this fundamental data for this compound, predictive modeling of its environmental behavior has not been performed.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of aryl hydroxylamines, including 4-Fluoro-N-hydroxybenzenamine, is an area of active research, moving beyond traditional methods towards more efficient and scalable strategies. Novel methodologies are being explored to improve yield, reduce reaction steps, and enhance substrate scope.

One promising approach involves transition metal-catalyzed cross-coupling reactions. Methodologies such as palladium-catalyzed cross-coupling of protected hydroxylamines with aryl bromides or chlorides offer a versatile route to N-arylhydroxylamines. Similarly, copper-catalyzed N-arylation of hydroxylamines with aryl iodides presents an efficient alternative. These methods could be adapted for the synthesis of this compound, potentially using 1-fluoro-4-iodobenzene (B1293370) or 1-bromo-4-fluorobenzene (B142099) as starting materials.

Furthermore, "one-pot" reaction strategies are gaining traction as they simplify operational procedures and reduce costs, making them suitable for industrial-scale production. A patented method for a related compound, N-(4-fluorophenyl)-4-benzyloxy benzylidene amine, utilizes a one-pot approach starting from 4-fluoroaniline (B128567), demonstrating the feasibility of such streamlined syntheses for derivatives of 4-fluoroaniline. google.com The development of analogous one-pot procedures for this compound could represent a significant advancement in its production. These emerging synthetic routes are pivotal for making this and other fluorinated compounds more accessible for research and development.

Advanced Computational Modeling for Compound Design and Prediction of Reactivity

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the chemical behavior of molecules like this compound. These theoretical studies provide deep insights into molecular structure, electronic properties, and reactivity, guiding the design of new compounds and the planning of synthetic routes.

DFT calculations can be used to determine key electronic and structural properties. For fluorinated aryl derivatives, computational studies often explore Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap of which is crucial for predicting a molecule's reactivity and kinetic stability. researchgate.net Other analyses, including Natural Bond Orbitals (NBOs), can elucidate charge transfer interactions within the molecule. researchgate.net

For this compound, computational models can predict its reactivity towards electrophilic and nucleophilic attack, its antioxidant potential, and how the fluorine atom influences the electron density of the entire molecule. researchgate.net Such studies have been performed on other fluorinated compounds, like fluorinated flavones, to investigate their physicochemical properties and antioxidant activity. researchgate.net The data generated from these models are invaluable for designing derivatives with tailored electronic and biological properties.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H6FNO |

| Molecular Weight | 127.12 g/mol |

| XLogP3-AA | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 127.043341977 Da |

| Topological Polar Surface Area | 32.3 Ų |

Note: Data sourced from PubChem CID 164595. nih.gov This table is interactive and can be sorted by clicking on the column headers.

High-Throughput Screening and Mechanistic Studies in Biological Systems

High-Throughput Screening (HTS) is a critical technology in drug discovery that allows for the rapid assessment of large numbers of compounds for their biological activity against a specific target. While specific HTS data for this compound is not widely published, the known biological significance of related fluorinated compounds suggests its potential as a valuable candidate for such screening campaigns.

For instance, derivatives of structurally similar compounds, such as O-[(4-Fluorophenyl)methyl]hydroxylamine, are utilized in the synthesis of inhibitors for indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a role in the immune suppression of tumors. nbinno.com This highlights the potential for fluorophenyl hydroxylamine (B1172632) scaffolds to interact with important biological targets.

An HTS campaign involving this compound would involve screening it against a diverse panel of biological targets, such as enzymes and cellular receptors, to identify potential "hits." Follow-up mechanistic studies on any identified hits would then be conducted to understand the compound's mode of action. These studies could involve a variety of biochemical and cell-based assays to determine how the compound interacts with its target and modulates its function, paving the way for its potential development in therapeutic applications.

Role of Fluorine in Modulating Chemical and Biological Properties for Advanced Materials and Chemical Synthesis

The incorporation of fluorine into organic molecules profoundly alters their chemical and biological properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. The fluorine atom in this compound is key to its unique characteristics.

Modulation of Biological Properties: In medicinal chemistry, fluorine is often used to enhance a compound's biological profile. It can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability. soton.ac.uk Furthermore, fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, potentially leading to higher binding affinity and selectivity. The strategic placement of fluorine can therefore be a powerful tool in optimizing lead compounds in drug discovery.

Applications in Advanced Materials and Synthesis: Fluorinated compounds serve as essential building blocks in chemical synthesis. Their unique reactivity and properties make them valuable intermediates for creating more complex molecules. In materials science, the incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties, opening up applications in areas like advanced polymers and liquid crystals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-N-hydroxybenzenamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis often involves multi-step functionalization of fluorinated benzene derivatives. For example, a Schiff base intermediate (common in analogous fluorophenyl compounds) can be reduced using sodium borohydride under controlled conditions to yield the N-hydroxyamine moiety . Refluxing with polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours is typical, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How should researchers characterize the molecular structure of this compound to confirm regiochemistry and functional groups?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : and NMR to confirm fluorine position and N-hydroxy proton environment.

- XRD : Single-crystal X-ray diffraction (as in ) resolves bond angles and planarity of the aromatic system. For XRD, crystallize the compound in ethanol/water (1:1) at 4°C .

- FT-IR : Detect O–H stretching (3200–3400 cm) and C–F vibrations (1100–1250 cm) .

Q. What analytical methods are critical for detecting impurities in synthesized this compound?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to identify unreacted precursors or byproducts. Mass spectrometry (ESI-MS) confirms molecular ion peaks and detects trace impurities. Cross-validate with NMR to rule out stereochemical anomalies .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted biological activity?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with enzymes like monooxygenases or peroxidases. Parameterize the fluorine atom’s electronegativity and the N-hydroxy group’s hydrogen-bonding capacity. Validate with MD simulations (NAMD/GROMACS) to assess binding stability in aqueous environments .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated N-hydroxybenzenamine analogs?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH-dependent reactivity of the N-hydroxy group). Standardize assays using:

- Fixed pH buffers (e.g., PBS at pH 7.4 vs. 6.5 for tumor microenvironment studies).

- Metabolic stability tests (microsomal incubation with NADPH) to differentiate intrinsic vs. metabolite-driven activity .

Q. How can reaction kinetics be studied to improve the scalability of this compound synthesis?

- Methodological Answer : Conduct time-resolved in situ FT-IR or Raman spectroscopy to monitor intermediate formation (e.g., imine intermediates). Optimize catalytic systems (e.g., Pd/C or CuI for C–N coupling steps) using Design of Experiments (DoE) to model temperature, solvent, and catalyst loading effects .

Q. What are the best practices for managing and sharing spectral data for this compound to ensure reproducibility?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.